2-Methyl-3-(trifluoromethyl)benzyl alcohol

Description

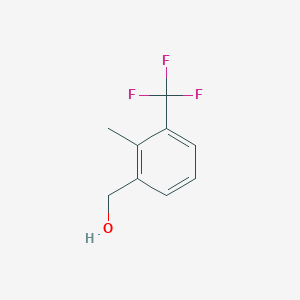

2-Methyl-3-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzyl ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the combined electronic effects of the methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups, which modulate reactivity and stability.

Properties

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGIKIVMHDQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379614 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-12-9 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative, 2-Methyl-3-(trifluoromethyl)benzaldehyde, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-Methyl-3-(trifluoromethyl)benzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield the desired benzyl alcohol.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-Methyl-3-(trifluoromethyl)benzaldehyde or 2-Methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-3-(trifluoromethyl)toluene.

Substitution: 2-Methyl-3-(trifluoromethyl)benzyl chloride.

Scientific Research Applications

Organic Synthesis

2-Methyl-3-(trifluoromethyl)benzyl alcohol serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and lipophilicity of the molecules to which it is attached, making it an attractive target for synthetic chemists.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural properties. Its derivatives have been explored for their biological activities, including anticonvulsant properties. Research indicates that modifications of this compound can lead to compounds with enhanced pharmacological effects.

Case Study: Anticonvulsant Activity

A study investigated the synthesis of various derivatives from this compound and their anticonvulsant activities. The results demonstrated that certain derivatives exhibited significant activity, suggesting that this compound could be a lead structure for developing new anticonvulsant drugs .

Agrochemical Applications

In agriculture, this compound is being researched for its potential use as an agrochemical intermediate. The trifluoromethyl group is known to improve the efficacy of pesticides and herbicides by enhancing their stability and biological activity.

Table 2: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used as an intermediate in the synthesis of new pesticide formulations. |

| Herbicides | Enhances the activity of herbicides through structural modification. |

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in the development of methods for detecting and quantifying trifluoromethyl-containing compounds. Its unique properties allow it to serve as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and influencing the electronic distribution within the molecule. This makes it a valuable intermediate in various chemical reactions and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Methyl-3-(trifluoromethyl)benzyl Alcohol (CAS 1379364-73-4)

- Structure : Methyl at 4-position, -CF₃ at 3-position.

- Properties: Positional isomerism alters steric and electronic effects. The methyl group at the 4-position may enhance solubility in nonpolar solvents compared to the 2-methyl isomer due to reduced steric hindrance .

- Applications : Used in organic synthesis for building blocks in fluorinated pharmaceuticals .

3-Methoxy-4-(trifluoromethyl)benzyl Alcohol

- Structure : Methoxy (-OCH₃) at 3-position, -CF₃ at 4-position.

- Properties : The electron-donating methoxy group increases stability in acidic conditions compared to methyl. Molecular weight: 206.164 g/mol .

- Reactivity : Enhanced nucleophilicity due to methoxy group, making it more reactive in etherification and alkylation reactions than 2-methyl-3-CF₃ analogs .

Halogen-Substituted Analogs

2-Chloro-3-(trifluoromethyl)benzyl Alcohol

- Structure : Chloro at 2-position, -CF₃ at 3-position.

- Properties : Melting point: 74–77°C; molecular weight: 210.58 g/mol.

- Reactivity : The electron-withdrawing chloro group reduces carbocation stability, hindering etherification reactions. This contrasts with methyl-substituted analogs, where electron-donating groups promote reactivity .

2-Chloro-5-(trifluoromethyl)benzyl Alcohol

Fluorinated Analogs

3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

- Structure : Fluoro at 3-position, -CF₃ at 5-position.

- Properties : Molecular weight: 194.129 g/mol; PubChem CID: 589174.

- Reactivity : Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution reactivity compared to methyl-substituted analogs .

4-Fluoro-3-(trifluoromethyl)benzyl Alcohol

Nitro-Substituted Analogs

2-Nitro-4-(trifluoromethyl)benzyl Alcohol

Comparative Data Table

Key Research Findings

Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl, methoxy) enhance carbocation stability, facilitating reactions like etherification. In contrast, electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl) reduce reactivity .

Applications in Drug Development :

- Fluorinated benzyl alcohols (e.g., 4-fluoro-3-CF₃ derivatives) are prioritized in antiviral agents due to improved bioavailability and metabolic resistance .

- Chloro-substituted analogs are leveraged in agrochemicals for enhanced pest membrane penetration .

Safety and Handling :

- Most trifluoromethyl benzyl alcohols (e.g., 2-chloro-3-CF₃) carry hazards like skin/eye irritation (H315, H319). Proper PPE and ventilation are required .

Biological Activity

2-Methyl-3-(trifluoromethyl)benzyl alcohol (CAS No. 261952-12-9) is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can lead to improved pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group () significantly influences the compound's physical and chemical properties, including its solubility, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 202.17 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | High (indicative of lipophilicity) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the molecule's ability to penetrate cell membranes, facilitating its action on intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar structures have shown increased inhibition against bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

- Anticancer Potential : There is emerging evidence that compounds with a trifluoromethyl group can inhibit cancer cell proliferation. For example, structural analogs have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzyl alcohol with trifluoromethyl substitutions exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to membrane disruption and interference with cell wall synthesis .

- Anti-inflammatory Activity : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis .

- Cancer Research : A recent investigation into the effects of various benzyl alcohol derivatives revealed that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the efficacy and potential applications of this compound, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Membrane disruption, Cytokine inhibition |

| Benzyl Alcohol | Antimicrobial | Cell wall synthesis interference |

| Trifluoroacetophenone | Anticancer | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.